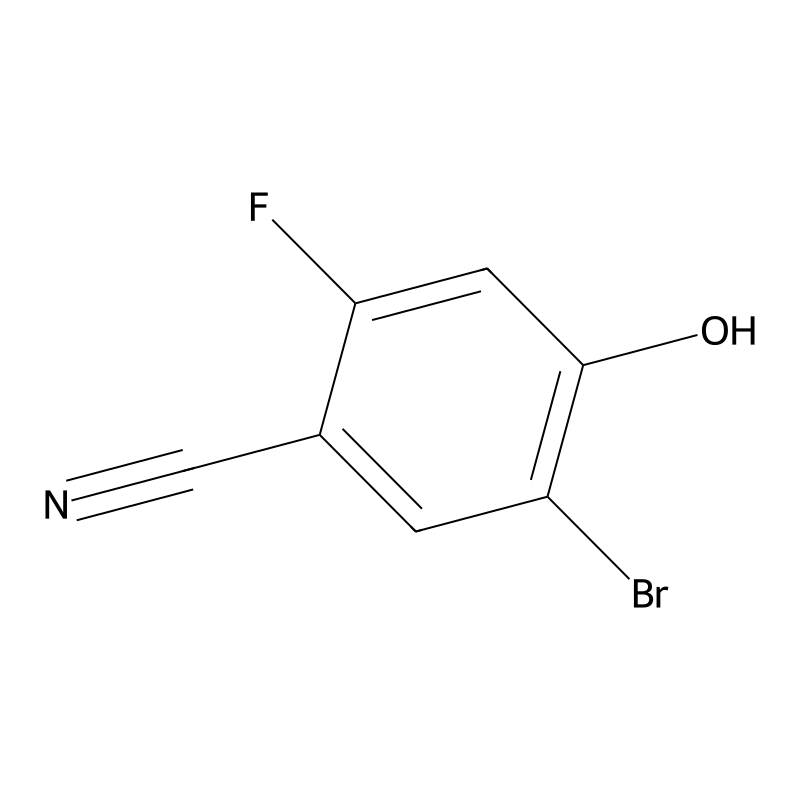5-Bromo-2-fluoro-4-hydroxybenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Intermediate for Organic Synthesis
The presence of a bromine, fluorine, and hydroxyl group on the benzene ring alongside a nitrile group suggests 5-Bromo-2-fluoro-4-hydroxybenzonitrile could be a valuable intermediate for organic synthesis. The bromine and fluorine can participate in various coupling reactions to introduce new functionalities, while the hydroxyl group can be further modified [, ].
Bioisostere Design
By strategically replacing functional groups in known bioactive molecules, scientists can create bioisosteres - compounds with similar shapes and properties but potentially different biological effects. The combination of a halogen, a hydroxyl group, and a nitrile group in 5-Bromo-2-fluoro-4-hydroxybenzonitrile might mimic the functionality of existing bioactive molecules, leading to the development of novel drugs [].
5-Bromo-2-fluoro-4-hydroxybenzonitrile is a chemical compound characterized by the presence of bromine, fluorine, hydroxyl, and nitrile functional groups on a benzene ring. Its molecular formula is with a molecular weight of approximately 216.01 g/mol. This compound is notable for its unique substitution pattern, which imparts distinct chemical properties that make it valuable in various synthetic applications and biological studies.
- Nucleophilic Aromatic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
- Oxidation: The hydroxyl group can be oxidized to form corresponding quinones, which are important in various biochemical pathways.
These reactions are facilitated by the compound's structure, which allows for diverse reactivity depending on the reaction conditions and reagents used .
Research indicates that 5-Bromo-2-fluoro-4-hydroxybenzonitrile exhibits significant biological activity. It has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it interacts with CDC25B, a phosphatase critical for cell cycle regulation, potentially inhibiting uncontrolled cell growth associated with cancer. The compound's ability to form hydrogen bonds through its hydroxyl group enhances its interaction with biological targets.
Several methods exist for synthesizing 5-Bromo-2-fluoro-4-hydroxybenzonitrile:
- Bromination of Fluorophenol: This method involves the bromination of a fluorophenol in an organic solvent, such as acetic acid, followed by conversion to the desired nitrile through substitution reactions .
- Nitration and Reduction: Starting from 2-fluoro-4-nitrophenol, this route involves the reduction of the nitro group followed by bromination and subsequent nitrile formation.
- Continuous Flow Synthesis: In industrial applications, continuous flow reactors can optimize the synthesis process for efficiency and scalability while maintaining product quality.
5-Bromo-2-fluoro-4-hydroxybenzonitrile serves multiple applications across various fields:
- Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in anti-cancer and anti-inflammatory drugs.
- Material Science: The compound is utilized in the development of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diodes (OLEDs), enhancing device performance .
- Chemical Research: Its unique reactivity makes it a valuable building block for synthesizing other complex molecules in organic chemistry.
Studies have demonstrated that 5-Bromo-2-fluoro-4-hydroxybenzonitrile interacts with various biological targets, particularly enzymes involved in cell signaling pathways. For example, its binding to CDC25B disrupts interactions critical for cell cycle progression, showcasing its potential as a therapeutic agent in cancer treatment. Additionally, its ability to modulate enzyme activity through hydrogen bonding highlights its significance in biochemical research.
Several compounds share structural similarities with 5-Bromo-2-fluoro-4-hydroxybenzonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | Lacks fluorine; primarily used in dye synthesis |
| 2-Fluoro-4-hydroxybenzonitrile | C7H6FNO | No bromine; used in pharmaceuticals |
| 4-Cyano-3-fluorophenol | C7H4FNO | Different substitution pattern; utilized in agrochemicals |
| 2-Fluoro-4-methoxybenzonitrile | C8H8FNO | Methoxy group instead of hydroxyl; varied applications |
The distinct combination of bromine and fluorine atoms along with the hydroxyl and nitrile groups makes 5-Bromo-2-fluoro-4-hydroxybenzonitrile particularly unique among these compounds. Its specific reactivity profile enables diverse applications not fully realized by its analogs .








